Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester
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Overview
Description
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is a chemical compound with the molecular formula C13H22O5 . It is known for its unique structure, which includes ester functional groups and an aldehyde group. This compound is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester involves its reactivity with various nucleophiles and electrophiles. The ester groups can be hydrolyzed to form carboxylic acids, which can further participate in various biochemical pathways. The aldehyde group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the aldehyde group, making it less reactive in certain reactions.
Propanedioic acid, ethyl(1-methyl-2-oxopropyl)-, diethyl ester: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
Propanedioic acid, ethyl(1-methyl-3-oxopropyl)-, diethyl ester is unique due to the presence of both ester and aldehyde functional groups, which provide a wide range of reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
58349-52-3 |
---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-(4-oxobutan-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-5-13(10(4)8-9-14,11(15)17-6-2)12(16)18-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
CQGQGPWZIAWAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)CC=O)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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